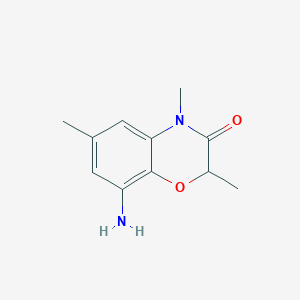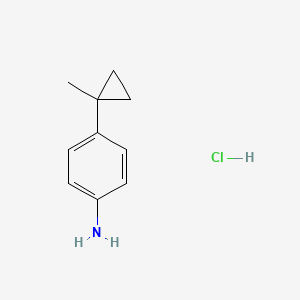![molecular formula C14H10Cl2O2 B2970841 (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one CAS No. 468072-74-4](/img/structure/B2970841.png)
(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Substitution with 3,4-Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using a Friedel-Crafts acylation reaction, where the furan ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a condensation reaction between the substituted furan and an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane, depending on the reducing agent used.
Substitution: The furan ring and the 3,4-dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of aromatic substitution.
Uniqueness
(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one is unique due to its specific combination of a furan ring, a 3,4-dichlorophenyl group, and a butenone moiety, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPJNBLAHITGA-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline](/img/structure/B2970761.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)


![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)

![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2970780.png)

